molecular formula C17H24Cl2O5 B13738912 Acetic acid, (2,4-dichlorophenoxy)-, 3-(2-butoxyethoxy)propyl ester CAS No. 1928-57-0

Acetic acid, (2,4-dichlorophenoxy)-, 3-(2-butoxyethoxy)propyl ester

Cat. No.: B13738912
CAS No.: 1928-57-0
M. Wt: 379.3 g/mol
InChI Key: RJKOZHSBYKYUJB-UHFFFAOYSA-N
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Description

3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate is a synthetic organic compound that belongs to the family of phenoxy herbicides. It is primarily used as a broad-spectrum herbicide to control broad-leaved weeds in various agricultural and non-agricultural settings . The compound is known for its selective action, targeting specific plant species while leaving others unaffected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 3-(2-butoxyethoxy)propanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of 3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications, including:

Mechanism of Action

The compound exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It is absorbed by the plant through the roots and leaves, leading to uncontrolled cell division and growth. This results in the disruption of the plant’s vascular system, ultimately causing the plant to die. The molecular targets include auxin receptors and pathways involved in cell division and elongation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester linkage, which imparts distinct physicochemical properties. This makes it more effective in certain applications compared to its analogs. Additionally, its selective action and lower toxicity to non-target species make it a preferred choice in various settings .

Properties

CAS No.

1928-57-0

Molecular Formula

C17H24Cl2O5

Molecular Weight

379.3 g/mol

IUPAC Name

3-(2-butoxyethoxy)propyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C17H24Cl2O5/c1-2-3-7-21-10-11-22-8-4-9-23-17(20)13-24-16-6-5-14(18)12-15(16)19/h5-6,12H,2-4,7-11,13H2,1H3

InChI Key

RJKOZHSBYKYUJB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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